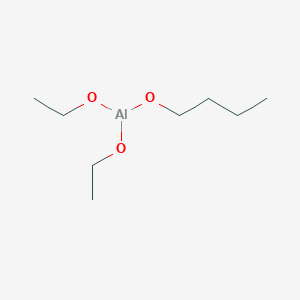
Aluminium butan-1-olate ethoxide (1/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium butan-1-olate ethoxide (1/1/2) is a compound that belongs to the class of metal alkoxides. These compounds are characterized by the presence of an aluminium atom bonded to alkoxide groups, in this case, butan-1-olate and ethoxide. Metal alkoxides are widely used as precursors in the synthesis of various materials, including oxides and hybrid organic-inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminium butan-1-olate ethoxide typically involves the reaction of aluminium metal with butan-1-ol and ethanol. One common method is to react aluminium shavings with a mixture of butan-1-ol and ethanol in the presence of a catalyst such as mercuric chloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods
Industrial production of aluminium butan-1-olate ethoxide follows similar principles but on a larger scale. The process involves the controlled reaction of aluminium with alcohols in large reactors, followed by purification steps to ensure high purity of the final product. The use of catalysts and solvents helps to control the reaction temperature and improve yield .
Chemical Reactions Analysis
Types of Reactions
Aluminium butan-1-olate ethoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form aluminium hydroxide and the corresponding alcohols.
Oxidation: Reaction with oxygen to form aluminium oxide and the corresponding aldehydes or ketones.
Substitution: Reaction with other alcohols or alkoxides to form mixed alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include water, oxygen, and other alcohols or alkoxides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include aluminium hydroxide, aluminium oxide, and various mixed alkoxides. These products have diverse applications in materials science and catalysis .
Scientific Research Applications
Aluminium butan-1-olate ethoxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aluminium butan-1-olate ethoxide involves the interaction of the aluminium atom with various molecular targets. The alkoxide groups can undergo hydrolysis, oxidation, and substitution reactions, leading to the formation of various products. The aluminium atom can also coordinate with other molecules, forming stable complexes that can be used in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aluminium butan-1-olate ethoxide include:
Aluminium ethoxide: Another metal alkoxide with similar reactivity and applications.
Aluminium sec-butoxide: Used in similar applications but with different reactivity due to the presence of sec-butoxide groups.
Aluminium isopropoxide: Commonly used in the synthesis of aluminium oxide and other materials.
Uniqueness
Aluminium butan-1-olate ethoxide is unique due to the presence of both butan-1-olate and ethoxide groups, which provide distinct reactivity and properties. This combination allows for the synthesis of a wide range of materials and the formation of stable complexes with various molecules .
Properties
CAS No. |
849595-92-2 |
|---|---|
Molecular Formula |
C8H19AlO3 |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
butoxy(diethoxy)alumane |
InChI |
InChI=1S/C4H9O.2C2H5O.Al/c1-2-3-4-5;2*1-2-3;/h2-4H2,1H3;2*2H2,1H3;/q3*-1;+3 |
InChI Key |
GTINVLZTEFUREG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Al](OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















